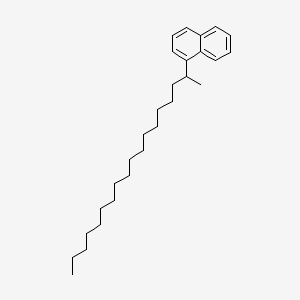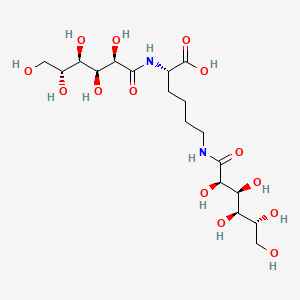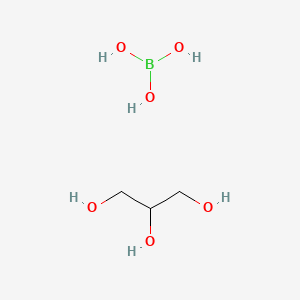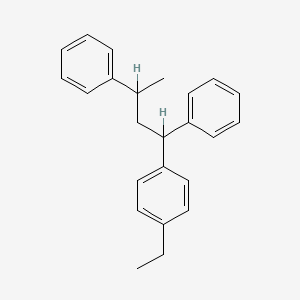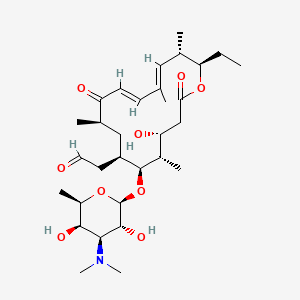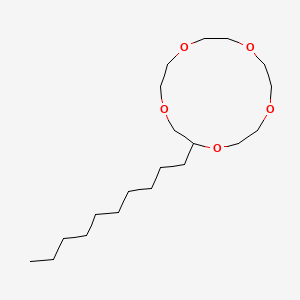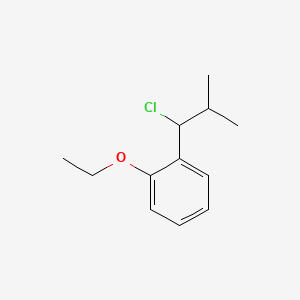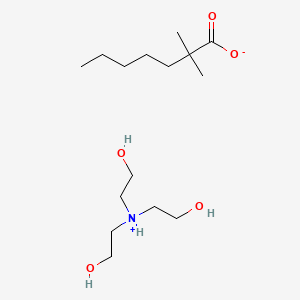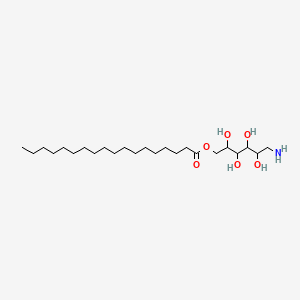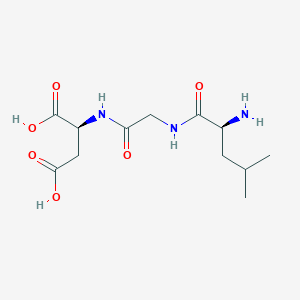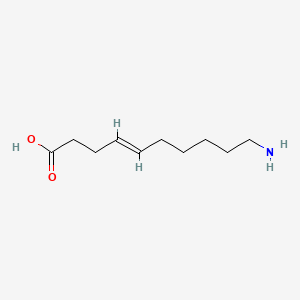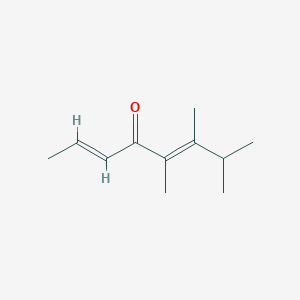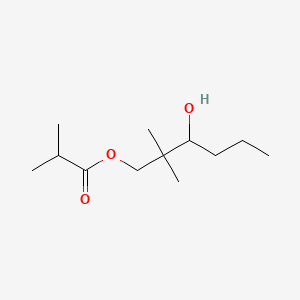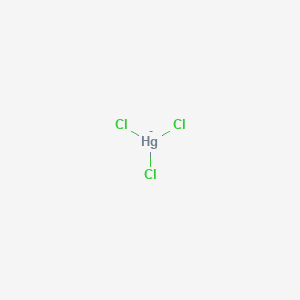
Trichloromercury(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloromercurate(1-) is an anionic complex of mercury with the chemical formula [HgCl3]- It is a coordination compound where a central mercury atom is bonded to three chloride ions
准备方法
Synthetic Routes and Reaction Conditions
Trichloromercurate(1-) can be synthesized through the reaction of mercury(II) chloride with a suitable chloride source under controlled conditions. One common method involves the slow evaporation process, where mercury(II) chloride is reacted with an organic cation such as 4-chloroaniline in an aqueous solution. The resulting product is then crystallized through slow evaporation .
Industrial Production Methods
In industrial settings, the production of trichloromercurate(1-) typically involves the reaction of mercury(II) chloride with a chloride salt in a solvent such as water or ethanol. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex. The product is then purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions
Trichloromercurate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: In these reactions, one or more chloride ions in the complex can be replaced by other ligands such as bromide or iodide ions.
Redox Reactions: The mercury center in trichloromercurate(1-) can participate in oxidation-reduction reactions, where it can be reduced to elemental mercury or oxidized to higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve the use of halide salts (e.g., sodium bromide or sodium iodide) in aqueous or alcoholic solutions. The reaction conditions include moderate temperatures and neutral to slightly acidic pH.
Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like potassium permanganate can be used under controlled conditions to achieve the desired redox transformations.
Major Products Formed
Substitution Reactions: The major products are the substituted halomercurate complexes, such as [HgBr3]- or [HgI3]-.
Redox Reactions: The products can include elemental mercury, mercury(I) chloride, or other mercury-containing species depending on the specific reaction conditions.
科学研究应用
Trichloromercurate(1-) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other mercury-containing compounds.
Biology: The compound has been studied for its interactions with biological molecules and its potential use as an antimicrobial agent.
Medicine: Research has explored its potential use in medical diagnostics and as a therapeutic agent, although its toxicity limits its practical applications.
作用机制
The mechanism by which trichloromercurate(1-) exerts its effects involves the interaction of the mercury center with various molecular targets. In biological systems, the compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The chloride ligands also play a role in stabilizing the complex and facilitating its interactions with other molecules .
相似化合物的比较
Similar Compounds
Dichloromercurate(1-): This compound has two chloride ligands instead of three and exhibits different chemical and physical properties.
Tetrabromomercurate(1-): This compound contains four bromide ligands and has distinct reactivity compared to trichloromercurate(1-).
Uniqueness
Trichloromercurate(1-) is unique due to its specific coordination environment and the stability provided by the three chloride ligands. This stability makes it a useful reagent in various chemical reactions and industrial processes.
属性
CAS 编号 |
14988-07-9 |
|---|---|
分子式 |
Cl3Hg- |
分子量 |
306.95 g/mol |
IUPAC 名称 |
trichloromercury(1-) |
InChI |
InChI=1S/3ClH.Hg/h3*1H;/q;;;+2/p-3 |
InChI 键 |
QKBUAEBYBWUDMV-UHFFFAOYSA-K |
规范 SMILES |
Cl[Hg-](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


